molecular formula C13H17N3O2 B2938239 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034528-11-3

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No. B2938239
CAS RN: 2034528-11-3
M. Wt: 247.298
InChI Key: BFTZNFPJSOSROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and function. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves the selective inhibition of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta isoform. This leads to the suppression of T-cell activation and function, which is crucial in the pathogenesis of autoimmune diseases, cancer, and other inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one have been extensively studied in vitro and in vivo. This compound has been shown to inhibit T-cell activation and function, leading to the suppression of the immune response. It has also been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one in lab experiments include its potency and selectivity as a 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta inhibitor. It has also been shown to be effective in in vitro and in vivo models of autoimmune diseases, cancer, and other inflammatory conditions. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new derivatives and analogs of this compound with improved potency and selectivity.
3. Exploration of the potential therapeutic applications of this compound in other inflammatory conditions, such as multiple sclerosis and rheumatoid arthritis.
4. Investigation of the molecular mechanisms underlying the anti-cancer effects of this compound.
5. Development of new drug delivery systems to improve the bioavailability and pharmacokinetics of this compound.
In conclusion, 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a potent and selective inhibitor of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta isoform, with potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions. Further research is needed to determine its safety and efficacy in humans, and to explore its potential in other therapeutic areas.

Synthesis Methods

The synthesis of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves several steps, including the reaction of 3-pyrazin-2-yl-1H-pyrrole with 3-bromoprop-2-en-1-one, followed by the addition of methylmagnesium bromide. This is followed by purification and isolation of the product using chromatography techniques.

Scientific Research Applications

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta, which is involved in T-cell activation and function. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions.

properties

IUPAC Name

3-methyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-10(2)7-13(17)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,7-8,11H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTZNFPJSOSROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

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